(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-21(14-15-7-4-3-5-8-15)18(23)10-11-22-19(24)17(27-20(22)26)13-16-9-6-12-25-16/h3-9,12-13H,2,10-11,14H2,1H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNWWZVUVKGDCL-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by various case studies and research findings.
Chemical Structure and Synthesis
The compound has a molecular formula of and a molecular weight of 386.48 g/mol. Its structure features a thiazolidinone core, furan moiety, and benzyl and ethyl substituents, which contribute to its biological properties. The synthesis typically involves multi-step reactions, including the formation of the thiazolidinone core through the reaction of substituted anilines with thiourea, followed by furan substitution and subsequent N-benzylation and N-methylation steps.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound's mechanism includes competition with ATP at tyrosine kinases such as VEGFR-2 and EGFR, leading to impaired signaling pathways crucial for microbial growth.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are critical in mitigating oxidative stress-related damage in cells. Its structure allows it to scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Cytotoxic Effects
In studies assessing cytotoxicity against cancer cell lines (HL-60, HCT-8, MDA-MB-435), this compound exhibited moderate cytotoxic effects. The IC50 values varied across different cell lines, indicating selective activity that warrants further investigation into its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as E. coli and S. aureus, revealing significant inhibition zones compared to standard antibiotics.
- Cytotoxicity Assessment : In a comparative analysis with established chemotherapeutics like doxorubicin, the compound showed promising results in inhibiting cancer cell proliferation, particularly in the HCT-8 line with an IC50 of 101.5 µM .
The biological activity of this compound can be summarized as follows:
- Interaction with Enzymes : The compound competes with ATP for binding sites on tyrosine kinases (VEGFR-2 and EGFR), disrupting essential signaling pathways involved in cell proliferation and survival.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| (E)-5-(furan-2-ylmethylene)amino)pyrimidine | Structure | Moderate antimicrobial | Similar thiazolidine core |
| (E)-2-(5-(furan-2-ylmethylene)-4-oxo)butanoic acid | Structure | Low cytotoxicity | Less effective than target compound |
Comparison with Similar Compounds
Structural Overview of Analogs
The following compounds share the 4-oxo-2-thioxothiazolidin-3-yl core but differ in substituents, isomerism, and side chains:
Key Comparison Points
Substituent Effects at Position 5
- Target Compound : The (E)-furan-2-ylmethylene group introduces an oxygen-containing heterocycle, likely enhancing polarity and hydrogen-bonding capacity compared to purely aromatic substituents .
- 3-Bromobenzylidene () : Bromine’s electron-withdrawing effect may alter electronic distribution, affecting binding interactions in biological systems .
- 3-Methoxybenzylidene () : Methoxy groups balance electron-donating properties and solubility, often improving metabolic stability .
Amide Linker Variations
- Acetamide () : A shorter linker may restrict conformational freedom, limiting binding in some contexts .
- Butanamide () : A longer chain could increase steric bulk, affecting solubility and binding pocket compatibility .
Aromatic/Amide Group Modifications
- N-Benzyl-N-ethyl (Target) : The bulky benzyl-ethyl group likely enhances lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- 3-Hydroxyphenyl () : The hydroxyl group contributes to hydrogen bonding and acidity (pKa ~9.53), influencing pH-dependent solubility .
Isomerism
- The target compound’s E-configuration positions the furan ring opposite the thioxo group, whereas Z-isomers (e.g., ) may exhibit steric clashes or altered binding geometries .
Physicochemical Properties
- Molecular Weight : Analogs range from 398.5 () to 430.3 (). The target compound’s molecular weight is likely similar, depending on the benzyl-ethyl group’s contribution.
- Density and Solubility: reports a density of 1.43 g/cm³, typical for aromatic thiazolidinones. Nitro-substituted derivatives () may exhibit higher density due to increased polarity .
- pKa : Hydroxyphenyl-containing analogs () have a predicted pKa of ~9.53, suggesting deprotonation at physiological pH, which could influence ionizable group interactions .
Q & A
Q. Key Methodological Considerations :
- Solvent systems : Ethanol or DMF are frequently used for their ability to dissolve polar intermediates .
- Catalysts : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency .
- Temperature : Reflux conditions (70–80°C) are critical for achieving high yields (~60–80%) .
Q. Table 1: Yield Optimization in Related Thiazolidinone Syntheses
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Furan-2-carbaldehyde derivative | Ethanol | Acetic acid | 70 | |
| Benzothiazole-3-carboxamide | DMF | None | 45 |
How can researchers address discrepancies in spectral data (e.g., NMR, IR) across studies?
Advanced Research Question
Contradictions in spectral data often arise from:
- Solvent polarity : DMSO-d6 vs. CDCl3 can shift proton environments in NMR .
- Crystallographic vs. solution-state data : X-ray structures (e.g., ) confirm E-isomer geometry, while solution NMR may show dynamic equilibria .
Q. Methodological Solutions :
- Cross-validate with X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049 in ) provide definitive stereochemical assignments .
- Control solvent and temperature : Standardize conditions (e.g., 25°C in DMSO-d6) to minimize variability .
What advanced techniques are recommended for characterizing electronic effects of substituents on the thiazolidinone core?
Advanced Research Question
Strategies :
Computational modeling : Density Functional Theory (DFT) calculates electron distribution in the furan-methylene-thiazolidinone system, predicting reactivity at the 4-oxo position .
Spectroscopic probes :
- IR spectroscopy : The 1606–1679 cm⁻¹ range (C=O stretching) identifies electronic perturbations from substituents .
- UV-Vis : Conjugation between the furan and thioxothiazolidinone moieties creates distinct λmax shifts under varying pH .
Q. Table 2: Electronic Effects on Key Functional Groups
| Substituent | C=O Stretch (cm⁻¹) | λmax (nm) | Reference |
|---|---|---|---|
| Furan-2-ylmethylene | 1606 | 280 | |
| Benzylidene | 1679 | 320 |
How can flow chemistry improve the scalability of this compound’s synthesis?
Advanced Research Question
Flow Chemistry Advantages :
- Precise temperature control : Mitigates side reactions (e.g., oxazolone formation) common in batch reflux .
- Continuous processing : Reduces reaction time from hours (traditional reflux) to minutes .
Q. Methodology :
- Adapt ’s Omura-Sharma-Swern oxidation principles for thiazolidinone synthesis.
- Use microreactors to optimize mixing of thiourea and aldehyde precursors .
What biological screening strategies are applicable for this compound?
Basic Research Question
In vitro assays :
Q. Structure-Activity Relationship (SAR) Design :
- Modify the N-benzyl group () to assess impact on lipophilicity and membrane permeability .
How do crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
- Key Findings from :
- The (E)-configuration of the furan-methylene group is confirmed by C–C bond lengths (mean 1.34 Å) and torsion angles .
- Hydrogen-bonding networks (e.g., N–H···O=S) stabilize the thioxothiazolidinone ring .
Q. Table 3: Crystallographic Parameters
| Parameter | Value () | Value () |
|---|---|---|
| Mean C–C bond length (Å) | 0.003 | 0.004 |
| R factor | 0.049 | 0.058 |
What are common pitfalls in reproducing synthetic protocols, and how can they be mitigated?
Advanced Research Question
Challenges :
- Byproduct formation : Oxazolone intermediates () may dominate if reaction pH exceeds 4.0 .
- Low yield in propanamide coupling : Use fresh DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxyl groups .
Q. Mitigation Strategies :
- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .
- Purify via flash chromatography (silica gel, 230–400 mesh) to isolate enantiopure product .
How can computational tools predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
